Dipotassium aquapentachlororuthenate (K2[RuCl5(H2O)], CAS: 14404-33-2) is a highly crystalline, well-defined monomeric ruthenium(III) coordination complex widely utilized as a premium precursor in organometallic synthesis, catalysis, and materials science . Unlike generic ruthenium halides, this compound provides a precise, stoichiometric source of Ru(III) featuring a kinetically labile aquo ligand within an octahedral coordination sphere [1]. From a procurement perspective, its primary value lies in its compositional predictability and batch-to-batch reproducibility, making it an essential starting material for the fabrication of advanced water-soluble polymerization catalysts, selective oxidation complexes, and uniform electrodeposited bimetallic films.
Procurement teams and synthetic chemists often default to ruthenium(III) chloride hydrate (RuCl3·xH2O) as a generic Ru(III) source; however, commercial RuCl3·xH2O is notoriously ill-defined, consisting of an unpredictable mixture of Ru(III) and Ru(IV) oxidation states, variable hydration levels, and polynuclear oxo/hydroxo-bridged species [1]. Substituting K2[RuCl5(H2O)] with RuCl3·xH2O frequently results in sluggish ligand exchange, poor reproducibility, and the need for complex pre-reduction or cluster-cleavage steps during catalyst synthesis [2]. Furthermore, even within the K2[RuCl5(H2O)] supply chain, lower-grade generic batches often contain the oxo-bridged dimer impurity K4[Ru2Cl10O], which is completely inactive in critical applications such as aqueous ring-opening metathesis polymerization (ROMP) [1]. Therefore, procuring authentic, monomeric K2[RuCl5(H2O)] is non-negotiable for processes requiring precise stoichiometric control and high catalytic turnover.
The synthesis of advanced ruthenium catalysts requires precise control over the metal's oxidation state and coordination geometry. Authentic K2[RuCl5(H2O)] provides a 100% monomeric Ru(III) center, whereas the common substitute RuCl3·xH2O is a polymeric mixture of Ru(III) and Ru(IV) species [1]. This discrete monomeric nature allows for direct, predictable stoichiometric reactions without the batch-to-batch variability inherent to polymeric ruthenium chlorides[2].
| Evidence Dimension | Oxidation state purity and monomeric fraction |
| Target Compound Data | 100% monomeric Ru(III) species |
| Comparator Or Baseline | RuCl3·xH2O (Variable mixture of Ru(III)/Ru(IV) and polynuclear clusters) |
| Quantified Difference | Single defined Ru(III) center vs. unpredictable mixed-valency polymeric clusters |
| Conditions | Standard precursor dissolution for organometallic catalyst synthesis |
Eliminates batch-to-batch variability in catalyst manufacturing and avoids costly, time-consuming pre-reduction or cluster-cleavage steps.
In the synthesis of water-soluble polymers via ROMP, the exact speciation of the ruthenium precursor dictates catalytic viability. Authentic K2[RuCl5(H2O)] is highly active for the polymerization of functionalized cyclic olefins in aqueous media. In contrast, generic commercial batches that have degraded into or contain the oxo-bridged dimer K4[Ru2Cl10O] exhibit zero polymerization activity [1]. Procurement of the verified monomeric aquo-complex is therefore a strict requirement for this catalytic process.
| Evidence Dimension | Aqueous ROMP catalytic activity |
| Target Compound Data | Authentic K2[RuCl5(H2O)] (Highly active catalyst precursor) |
| Comparator Or Baseline | K4[Ru2Cl10O] dimer impurity found in generic batches (0% polymerization activity) |
| Quantified Difference | High catalytic turnover vs. complete inactivity |
| Conditions | Aqueous ring-opening metathesis polymerization of functionalized cyclic olefins |
Ensures that the procured material will actually function in sensitive aqueous polymerization workflows, preventing complete batch failures.
The presence of the kinetically labile aquo ligand in K2[RuCl5(H2O)] significantly enhances its processability compared to fully substituted hexahalide complexes like K3[RuCl6]. The aquo ligand provides a facile entry point for incoming N-donor or P-donor ligands, allowing complexation to proceed under milder solvothermal conditions (e.g., 90 °C) with high yields (typically 53–55% for bulky purine ligands) [1]. Comparators lacking this labile site require substantially harsher conditions and extended reflux times to achieve substitution.
| Evidence Dimension | Ligand substitution lability |
| Target Compound Data | K2[RuCl5(H2O)] (Rapid aquo-ligand displacement under mild solvothermal conditions) |
| Comparator Or Baseline | K3[RuCl6] or anhydrous RuCl3 (Sluggish substitution requiring extended, harsh reflux) |
| Quantified Difference | Facile substitution at 90 °C vs. high-energy barrier for initial ligand exchange |
| Conditions | Solvothermal coordination with bulky N-donor ligands (e.g., guanine/inosine) in 3M HCl |
Lowers the energy requirements for catalyst synthesis and prevents the thermal degradation of sensitive organic ligands during complexation.
For the fabrication of energy conversion devices, precursors must exhibit predictable electrochemical behavior. K2[RuCl5(H2O)] demonstrates discrete, well-resolved Ru(III)/Ru(II) and Ru(IV)/Ru(III) redox couples, making it an ideal candidate for the controlled electrodeposition of bifunctional PtRu catalyst films . In contrast, the mixed speciation of RuCl3·xH2O results in broad, overlapping electrochemical waves, leading to non-uniform film stoichiometry and unpredictable deposition kinetics.
| Evidence Dimension | Electrochemical redox resolution |
| Target Compound Data | K2[RuCl5(H2O)] (Discrete, predictable Ru(III)/Ru(II) deposition potentials) |
| Comparator Or Baseline | RuCl3·xH2O (Broad, overlapping waves due to mixed speciation) |
| Quantified Difference | Precise deposition control vs. variable/unpredictable deposition kinetics |
| Conditions | Electrodeposition of PtRu bifunctional catalyst films on nanoporous substrates |
Guarantees uniform, reproducible film stoichiometry and morphology, which is critical for the manufacturing of high-performance fuel cell electrodes.
Leveraging its precise monomeric structure and high aqueous activity, K2[RuCl5(H2O)] is the optimal precursor for generating water-soluble ruthenium catalysts used in the green synthesis of functionalized cyclic olefin polymers [1].
Due to its kinetically labile aquo ligand, this compound is the preferred starting material for synthesizing purine-based diruthenium(III) complexes under mild solvothermal conditions, which are utilized in highly selective biosensing applications such as hypoxanthine detection[2].
Its well-defined electrochemical redox profile makes K2[RuCl5(H2O)] highly suitable for the controlled electrodeposition of uniform PtRu bifunctional catalytic films on nanoporous TiO2 or carbon substrates for energy conversion devices .
The compound serves as a reliable, high-purity precursor for forming well-defined Ru(III)-salen or Ru-macrocycle complexes, which are deployed as highly selective catalysts in the oxidation of alkenes and alcohols [3].
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